REACTION_SMILES
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[CH3:23][C:24](=[O:25])[OH:26].[Cl-:19].[Cl:2][c:3]1[c:4]([NH2:5])[cH:6][c:7]([N+:10](=[O:11])[O-:12])[cH:8][cH:9]1.[ClH:1].[N:13]([O-:14])=[O:15].[Na+:16].[O:20]=[S:21]=[O:22].[OH2:17].[OH2:18]>>[Cl:1][S:21]([c:4]1[c:3]([Cl:2])[cH:9][cH:8][c:7]([N+:10](=[O:11])[O-:12])[cH:6]1)(=[O:20])=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc([N+](=O)[O-])ccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
|
product
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Smiles
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O=[N+]([O-])c1ccc(Cl)c(S(=O)(=O)Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |